![molecular formula C18H16N2O3S B2949613 Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 912767-21-6](/img/structure/B2949613.png)
Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antimicrobial Agent
Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate derivatives have shown promise as potent antimicrobial agents. They have been tested against various bacterial strains such as E. coli and B. mycoides, as well as fungal species like C. albicans. The effectiveness of these compounds can be attributed to their ability to interfere with the microbial cell wall synthesis or protein function .
Anti-Tubercular Activity
Some derivatives of this compound have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. The anti-tubercular activity is particularly important given the rise of antibiotic-resistant strains of TB. These compounds could provide a new avenue for treatment .
Antifungal Applications
The structural analogs of Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate have been explored for their antifungal properties. This is crucial for agricultural applications where fungal infections can devastate crops, as well as in medical settings to treat fungal infections in humans .
Anti-Inflammatory Properties
The benzothiazole moiety is known for its anti-inflammatory properties. Derivatives of Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate could be used to develop new anti-inflammatory drugs that can help in the treatment of chronic inflammatory diseases .
Antitumor Activity
Research has indicated that benzothiazole derivatives can exhibit antitumor activity. This compound, with its unique structure, may be used to design and synthesize new drugs that can target cancer cells without affecting healthy cells .
Antidiabetic Effects
Compounds containing the benzothiazole unit have been studied for their potential antidiabetic effects. They may work by modulating insulin signaling pathways or by protecting pancreatic beta cells, which are responsible for insulin production .
Future Directions
Mechanism of Action
Target of Action
Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall in Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The action of Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate primarily affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to a weakened cell wall, impairing the bacteria’s ability to maintain structural integrity and resist external stress .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, impairing the bacteria’s ability to maintain structural integrity and resist external stress . This leads to a potent anti-tubercular effect .
properties
IUPAC Name |
methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-4-5-11(2)15-14(10)19-18(24-15)20-16(21)12-6-8-13(9-7-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJIBDINTBCCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
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